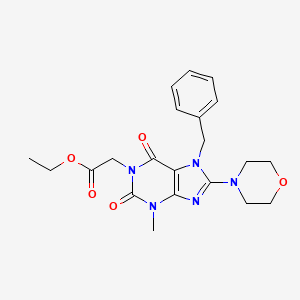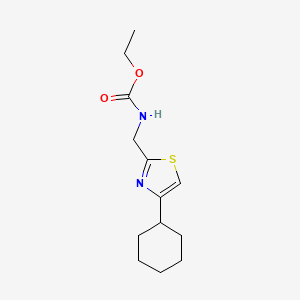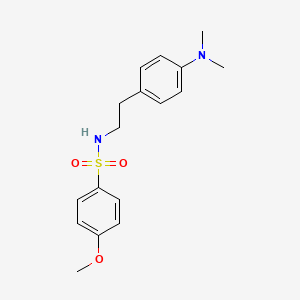
ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25N5O5 and its molecular weight is 427.461. The purity is usually 95%.
BenchChem offers high-quality ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Physicochemical Properties
A study by Pernak et al. (2011) discusses the synthesis of a series of morpholinium salts, including those with an acetate anion, highlighting their physicochemical properties and potential applications. This research emphasizes the relevance of such compounds in green chemistry due to their moderate or low toxicity and potential as biomass solvents (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
2. Crystal Structure and Intermolecular Interactions
Ismiev et al. (2018) explored the molecular and crystal structure of a compound involving morpholine acetate, demonstrating how intermolecular interactions in the crystal structure can be analyzed. This kind of research is crucial for understanding the material properties of such compounds, which can have implications in pharmaceuticals and materials science (Ismiev, Potekhin, Maleev, Askerov, Maharramov, 2018).
3. Synthesis of Bridged-ring Derivatives
Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives, starting from a compound similar to ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, is significant for developing conformationally restricted dopamine analogues. Such studies contribute to the development of novel pharmaceuticals, particularly in the field of neuroscience (Gentles, Middlemiss, Proctor, Sneddon, 1991).
4. Pharmaceutical Research
A study by Herrmann et al. (1977) investigated ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, a compound with a similar structure, focusing on its pharmacological properties as a diuretic. This type of research underlines the potential of related compounds in medical applications, especially in the management of conditions like hypertension (Herrmann, Bahrmann, Birkenmayer, Ganser, Heldt, Steinbrecher, 1977).
5. Antinociceptive Activity
A study by Nacak et al. (1999) explored the antinociceptive activity of derivatives of benzimidazolon acetate, which is structurally related to the compound . The findings provide insights into the potential use of similar compounds in pain management (Nacak, Doğruer, Şahin, 1999).
6. Cytotoxicity and Anticancer Applications
Research by Saleh et al. (2020) on novel annulated dihydroisoquinoline heterocycles, which includes the use of ethyl acetate derivatives, reveals significant insights into their cytotoxicity and potential applications in cancer treatment. This highlights the role of such compounds in developing new therapeutic strategies for various cancer types (Saleh, Hassaneen, Mohamed, Mohamed, 2020).
properties
IUPAC Name |
ethyl 2-(7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-3-31-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20(24-9-11-30-12-10-24)25(17)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITXTXILHFQTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)N4CCOCC4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)
![4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2563260.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)
![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)
acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)
